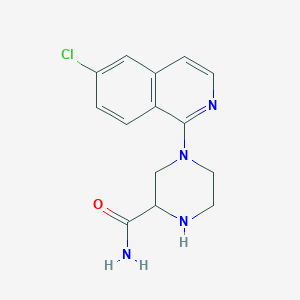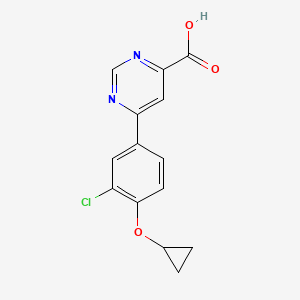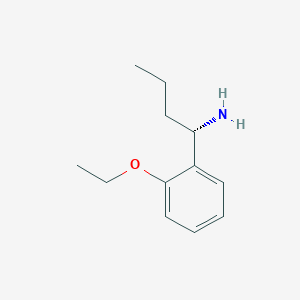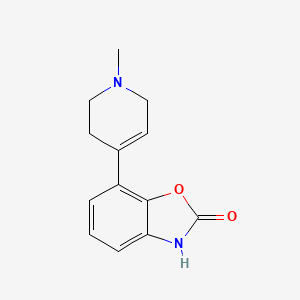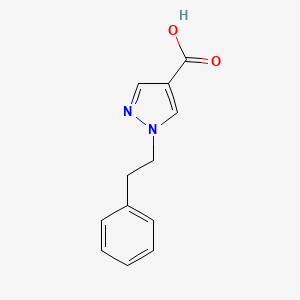
1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
The synthesis of 1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylethylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
化学反应分析
1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
科学研究应用
1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and metabolic conditions.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylethyl group allows the compound to interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the phenylethyl group, resulting in different chemical and biological properties.
1-(2-Phenylethyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its reactivity and applications.
1-(2-Phenylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The presence of a methyl group introduces additional steric and electronic effects.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16) |
InChI 键 |
BMKBNJDLWNALRV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


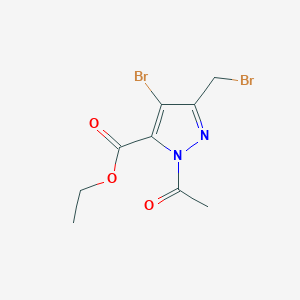
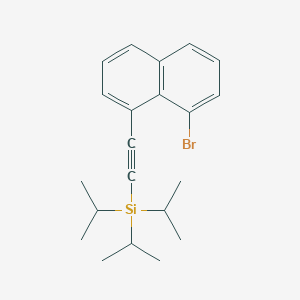
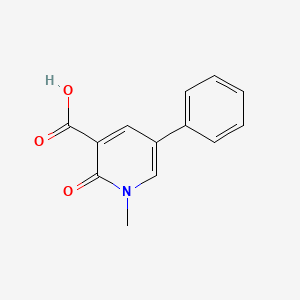
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
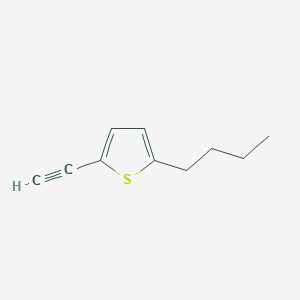
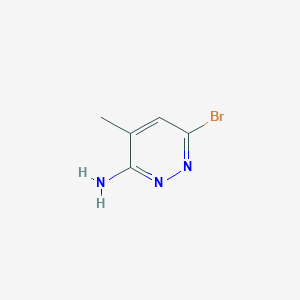
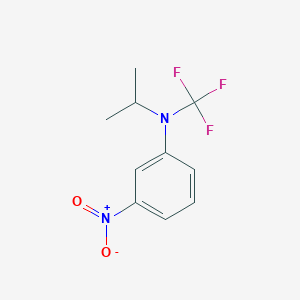
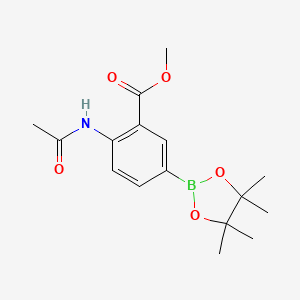
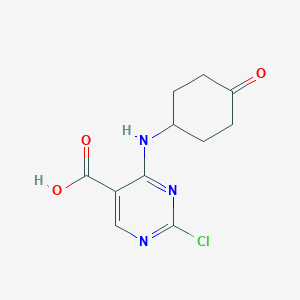
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
